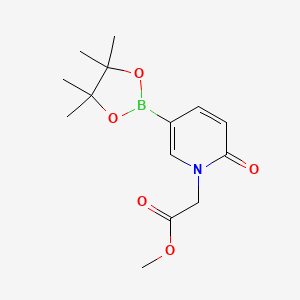

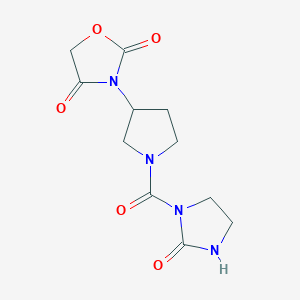

1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Molecular Structure Analysis

The molecular structure of pinacol boronic esters is characterized by the presence of a boron moiety, which can be converted into a broad range of functional groups .Chemical Reactions Analysis

Pinacol boronic esters undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . Protodeboronation of pinacol boronic esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of protodeboronation of the intermediate 1 alkyl boronic ester .Aplicaciones Científicas De Investigación

Synthesis and Analytical Strategies

Stereoselective Synthesis : The conversion of vinylboronate pinacol esters, including compounds similar to 1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic acid pinacol ester, into vinyl iodides showcases the role of such esters in stereoselective synthesis. This process allows for the creation of Z- or E-iodides, demonstrating the esters' utility in creating structurally diverse compounds (Stewart & Whiting, 1995).

Analytical Challenges and Solutions : Pinacolboronate esters, including those similar to the compound of interest, present unique analytical challenges due to their propensity for hydrolysis. The development of specialized chromatographic methods to assess the purity of these reactive esters underscores their significance in synthetic chemistry, particularly in the Suzuki coupling reaction (Zhong et al., 2012).

Catalysis and Polymerization

Catalytic Applications : The Rh(I)-catalyzed intramolecular hydroarylation of unactivated ketones with aryl pinacolboronic esters illustrates the catalytic potential of these compounds. This method facilitates the enantioselective synthesis of complex molecules, highlighting the esters' role in catalysis and synthetic organic chemistry (Gallego & Sarpong, 2012).

Polymerization : The synthesis of polymers through catalyst-transfer Suzuki-Miyaura condensation polymerization demonstrates the application of boronate-terminated π-conjugated polymers. This method leverages the unique properties of pinacolboronate esters for the creation of advanced materials with specific end functionalities (Nojima et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-6-7-11(17)16(8-10)9-12(18)19-5/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDRADKJFUIVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)

![N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2654106.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)

![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)

![2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2654112.png)